![molecular formula C13H15Cl2NO5 B14527580 Diethyl {[(2,6-dichloropyridin-3-yl)oxy]methyl}propanedioate CAS No. 62805-26-9](/img/structure/B14527580.png)
Diethyl {[(2,6-dichloropyridin-3-yl)oxy]methyl}propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {[(2,6-dichloropyridin-3-yl)oxy]methyl}propanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with two chlorine atoms and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[(2,6-dichloropyridin-3-yl)oxy]methyl}propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (diethyl malonate) is converted into its enolate ion using sodium ethoxide in ethanol. This enolate ion then reacts with an appropriate alkyl halide, such as 2,6-dichloropyridin-3-ylmethyl chloride, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl {[(2,6-dichloropyridin-3-yl)oxy]methyl}propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ester groups can be reduced to alcohols or oxidized to carboxylic acids.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide: Used for the formation of enolate ions.
Alkyl Halides: Such as 2,6-dichloropyridin-3-ylmethyl chloride for alkylation reactions.
Hydrochloric Acid: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester groups yields diethyl propanedioate and 2,6-dichloropyridin-3-ylmethanol .
Scientific Research Applications
Diethyl {[(2,6-dichloropyridin-3-yl)oxy]methyl}propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl {[(2,6-dichloropyridin-3-yl)oxy]methyl}propanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing active intermediates that interact with enzymes or receptors. The pyridine ring may also participate in binding interactions with proteins or nucleic acids, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-acetamido-2-[(2,6-dichloropyridin-3-yl)methyl]propanedioate: Similar structure but with an acetamido group instead of an ester group.
[(2,6-Dichloropyridin-3-yl)methyl]diethylamine: Contains a diethylamine group instead of the ester groups.
Uniqueness
Diethyl {[(2,6-dichloropyridin-3-yl)oxy]methyl}propanedioate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both ester and pyridine functionalities allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
62805-26-9 |
|---|---|
Molecular Formula |
C13H15Cl2NO5 |
Molecular Weight |
336.16 g/mol |
IUPAC Name |
diethyl 2-[(2,6-dichloropyridin-3-yl)oxymethyl]propanedioate |
InChI |
InChI=1S/C13H15Cl2NO5/c1-3-19-12(17)8(13(18)20-4-2)7-21-9-5-6-10(14)16-11(9)15/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
XXWFROOVPSGMNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(COC1=C(N=C(C=C1)Cl)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(2-Aminophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-carboxylic acid](/img/structure/B14527497.png)
![{4-[(Dimethylamino)oxy]phenyl}(phenyl)methanone](/img/structure/B14527505.png)

![1-(4-Methoxyphenyl)-3-[(quinolin-5-yl)amino]propan-1-one](/img/structure/B14527511.png)
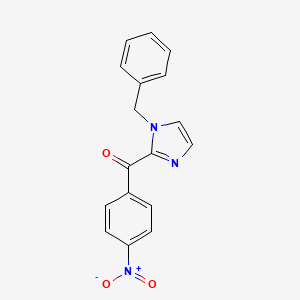
![[2-(3-Methylbutyl)bicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14527518.png)
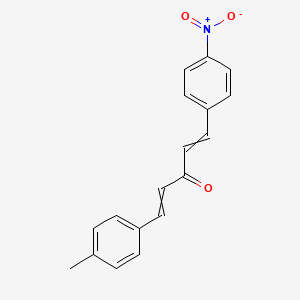
![4-{[(3,4-Dimethoxyphenyl)(hydroxy)methyl]amino}benzene-1-sulfonic acid](/img/structure/B14527530.png)
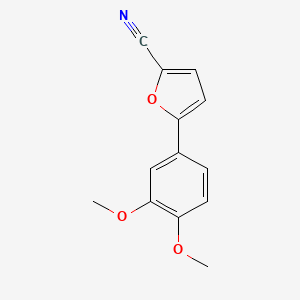
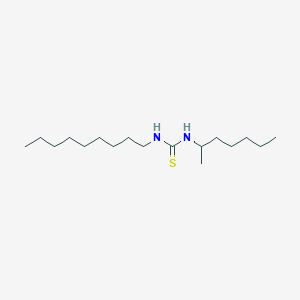
![2-[(2,2-Dichloroethenyl)oxy]-2-methylbutane](/img/structure/B14527560.png)
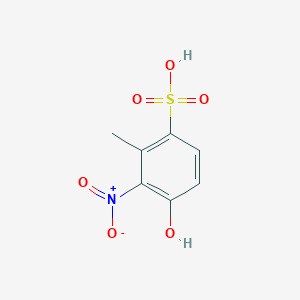
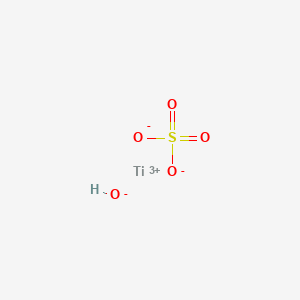
![Lithium [methyl(propyl)amino]methanide](/img/structure/B14527589.png)
